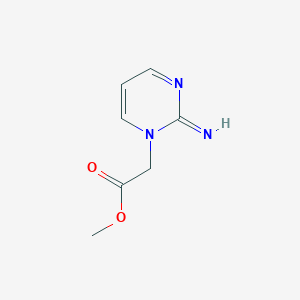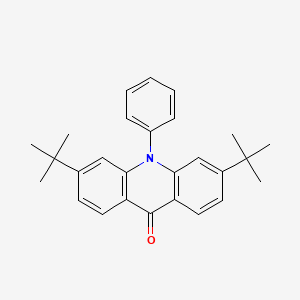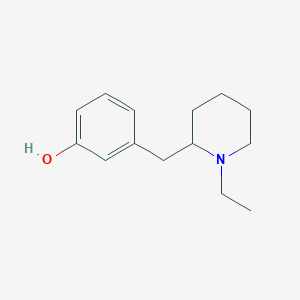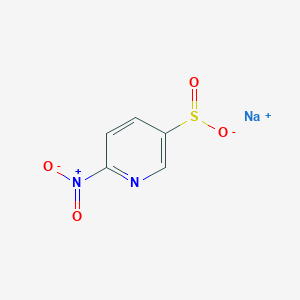![molecular formula C7H3Cl3N2 B13120117 2,4,7-Trichloro-1H-benzo[d]imidazole](/img/structure/B13120117.png)
2,4,7-Trichloro-1H-benzo[d]imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,7-Trichloro-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,7-Trichloro-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2,4,7-trichloroaniline with formic acid and formaldehyde. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzimidazole compound. The reaction conditions usually involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The scalability of the synthesis method is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.
Chemical Reactions Analysis
Types of Reactions
2,4,7-Trichloro-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzimidazole ring can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation and Reduction Reactions: The benzimidazole ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives. Oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride are commonly used.
Coupling Reactions: The compound can participate in coupling reactions with various aryl or alkyl halides, leading to the formation of new C-C bonds. Palladium-catalyzed cross-coupling reactions are particularly useful for this purpose.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce complex benzimidazole-based structures with enhanced properties.
Scientific Research Applications
2,4,7-Trichloro-1H-benzo[d]imidazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a promising candidate for drug development.
Medicine: The compound is explored for its therapeutic potential in treating various diseases. Its derivatives have shown activity against bacterial and fungal infections, as well as certain types of cancer.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 2,4,7-Trichloro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells. The exact molecular pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
2,4,7-Trichloro-1H-benzo[d]imidazole can be compared with other similar compounds, such as:
2,4-Dichloro-1H-benzo[d]imidazole: This compound has two chlorine atoms on the benzimidazole ring and exhibits similar reactivity but may have different biological activities.
2,4,5-Trichloro-1H-benzo[d]imidazole: With chlorine atoms at positions 2, 4, and 5, this compound has a different substitution pattern, which can affect its chemical and biological properties.
2,4,6-Trichloro-1H-benzo[d]imidazole: The presence of chlorine atoms at positions 2, 4, and 6 gives this compound unique properties compared to this compound.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and potential applications. The presence of chlorine atoms at positions 2, 4, and 7 can enhance its stability and interaction with biological targets, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H3Cl3N2 |
|---|---|
Molecular Weight |
221.5 g/mol |
IUPAC Name |
2,4,7-trichloro-1H-benzimidazole |
InChI |
InChI=1S/C7H3Cl3N2/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H,(H,11,12) |
InChI Key |
RCQJPWSJKXXWPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)NC(=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[(2R)-3-[[3-[(2S)-2,6-diaminohexanoyl]oxy-2-hydroxypropoxy]-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate;hydrochloride](/img/structure/B13120058.png)






![4-Chloro-6-fluoroimidazo[1,5-a]quinoxaline](/img/structure/B13120099.png)


